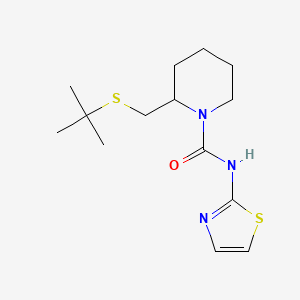
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTP-2 and is a selective inhibitor of inositol 1,4,5-trisphosphate receptors (IP3Rs), which are essential calcium channels in cells.
科学的研究の応用
BTP-2 has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of BTP-2 is in the study of calcium signaling pathways. Calcium signaling is a critical process in cells that regulates various cellular functions, including muscle contraction, gene expression, and neurotransmitter release. IP3Rs are essential calcium channels in cells that are activated by inositol 1,4,5-trisphosphate (IP3), which is produced by various signaling pathways. BTP-2 selectively inhibits IP3Rs and has been used to study the role of IP3Rs in calcium signaling pathways.
作用機序
BTP-2 selectively inhibits IP3Rs by binding to the IP3 binding site on the channel. This binding prevents the binding of IP3 to the channel, leading to the inhibition of calcium release from the endoplasmic reticulum (ER). This inhibition of calcium release has been shown to have various physiological effects, including the regulation of synaptic plasticity, muscle contraction, and gene expression.
生化学的および生理学的効果
BTP-2 has been shown to have various biochemical and physiological effects in cells. One of the main effects of BTP-2 is the inhibition of calcium release from the ER. This inhibition has been shown to regulate various cellular functions, including synaptic plasticity, muscle contraction, and gene expression. BTP-2 has also been shown to regulate the release of neurotransmitters from neurons, which is essential for the proper functioning of the nervous system.
実験室実験の利点と制限
One of the main advantages of BTP-2 is its selectivity for IP3Rs. This selectivity allows researchers to study the role of IP3Rs in calcium signaling pathways without affecting other calcium channels in cells. However, one of the main limitations of BTP-2 is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, BTP-2 has a short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of BTP-2. One of the main directions is the development of more potent and selective IP3R inhibitors. This development could lead to the identification of new therapeutic targets for various diseases, including cancer and neurodegenerative disorders. Another future direction is the study of the role of IP3Rs in various cellular functions, including mitochondrial function and autophagy. Additionally, the development of new techniques for the delivery of BTP-2 could lead to its use in various in vivo studies.
合成法
The synthesis of BTP-2 involves the reaction of tert-butylsulfanylacetic acid with 1,3-thiazol-2-amine to form 2-(tert-butylsulfanylmethyl)-1,3-thiazole. This compound is then reacted with piperidine-1-carboxylic acid to form BTP-2. The chemical structure of BTP-2 is shown below:
特性
IUPAC Name |
2-(tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS2/c1-14(2,3)20-10-11-6-4-5-8-17(11)13(18)16-12-15-7-9-19-12/h7,9,11H,4-6,8,10H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBJPVHMMHLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)
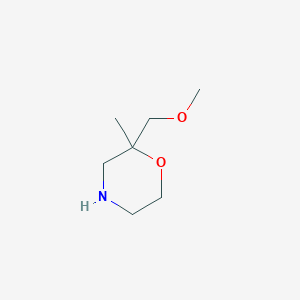
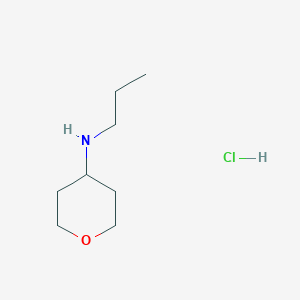
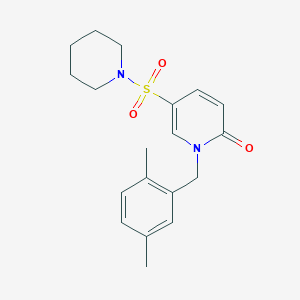

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
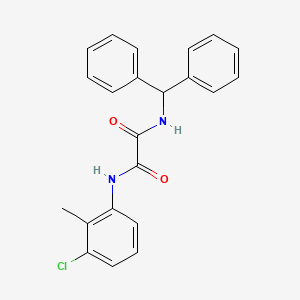
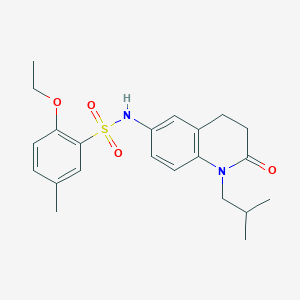


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2490751.png)
![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)